molecular formula C18H17NO4S B12187247 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate

Cat. No.: B12187247
M. Wt: 343.4 g/mol
InChI Key: KRPDVRNMIPHQHQ-UHFFFAOYSA-N
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Description

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate is a complex organic compound that features a thiazole ring and a chromenone moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . . The combination of these two structures in a single molecule makes this compound a compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate typically involves the condensation of a thiazole derivative with a chromenone precursor. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate is unique due to its combined thiazole and chromenone structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl] pentanoate

InChI

InChI=1S/C18H17NO4S/c1-3-4-5-17(20)22-13-7-6-12-8-14(15-10-24-11(2)19-15)18(21)23-16(12)9-13/h6-10H,3-5H2,1-2H3

InChI Key

KRPDVRNMIPHQHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C

Origin of Product

United States

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